molecular formula C10H13N3O2S B14091268 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

Cat. No.: B14091268
M. Wt: 239.30 g/mol
InChI Key: DDNXIFWTFOGNPR-UHFFFAOYSA-N
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Description

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a compound with the molecular formula C10H13N3O2S and a molecular weight of 239.29 g/mol

Preparation Methods

The synthesis of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one typically involves the reaction of pyrrolidinone derivatives with pyrimidinone precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

    Ring Construction:

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the pyrimidinone group.

Chemical Reactions Analysis

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyrimidinone moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. This interaction can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one can be compared with other similar compounds, such as:

    Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional functional groups.

    Pyrrolidine-2-one: This compound shares the pyrrolidine ring but lacks the pyrimidinone moiety.

    Pyrrolidine-2,5-diones: These compounds have a similar ring structure but different substituents.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrimidinone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15)

InChI Key

DDNXIFWTFOGNPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2

Origin of Product

United States

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